molecular formula C22H28ClNO2 B13739728 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride CAS No. 3666-67-9

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride

Cat. No.: B13739728
CAS No.: 3666-67-9
M. Wt: 373.9 g/mol
InChI Key: MKFGIGRSHNQAEG-UHFFFAOYSA-N
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Description

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a chemical compound for research applications. Preclinical toxicology data indicates an intravenous LD50 of 25 mg/kg and an oral LD50 of 200 mg/kg in rodent models . Researchers can investigate this compound's properties and potential mechanisms of action based on its structural features, which combine a piperidine ring with a dioxolane moiety. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

3666-67-9

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(2,2-dibenzyl-1,3-dioxolan-4-yl)piperidin-1-ium;chloride

InChI

InChI=1S/C22H27NO2.ClH/c1-3-9-18(10-4-1)15-22(16-19-11-5-2-6-12-19)24-17-21(25-22)20-13-7-8-14-23-20;/h1-6,9-12,20-21,23H,7-8,13-17H2;1H

InChI Key

MKFGIGRSHNQAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]C(C1)C2COC(O2)(CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Background

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a substituted 1,3-dioxolane derivative bearing dibenzyl and piperidyl groups. Compounds of this class are of interest for their pharmacological properties, including spasmolytic and local anesthetic activities. The hydrochloride salt form enhances solubility and stability for practical applications.

Preparation Methods Analysis

Reported Synthetic Routes

Acetal Formation and Piperidyl Substitution

A classical approach involves the reaction of a suitable ketone or aldehyde precursor with a diol or glycol derivative to form the 1,3-dioxolane ring. The dibenzyl groups are introduced via benzylation of the corresponding diol or ketone intermediate.

The 2-piperidyl substituent is introduced through nucleophilic substitution or reductive amination using 2-piperidyl derivatives or piperidine itself.

Hydrochloride Salt Formation

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization.

Detailed Experimental Procedures and Data

While direct literature on the exact compound is limited, closely related compounds such as 4-(2-piperidinoethoxy)benzoic acid hydrochloride have well-documented preparation methods that inform the synthesis of this compound.

Example Preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride (Analogous Piperidyl Compound)
Step Reagents & Conditions Yield (%) Notes
1. Nucleophilic substitution Methyl 4-hydroxybenzoate + β-chloroethylpiperidine hydrochloride, potassium carbonate, amyl acetate, 115°C, 4 h 83.6 Reaction monitored by HPLC; complete consumption of starting ester
2. Hydrolysis Aqueous 8N HCl, reflux at 95°C, 4 h - Hydrolysis of ester to acid
3. Salt formation Acidification with concentrated HCl at 5-10°C 83 Crystallization of hydrochloride salt

Source: Patent US3262938A and related experimental data

Generalized Synthetic Scheme for this compound
Step Description Typical Conditions Expected Outcome
1 Benzylation of diol precursor Benzyl chloride, base (NaH, K2CO3), solvent (DMF, THF), room temp to reflux Introduction of dibenzyl groups at 2-position
2 Formation of 1,3-dioxolane ring Acid catalysis (p-TsOH), reaction with aldehyde/ketone, solvent (toluene), reflux with azeotropic removal of water Cyclization to form dioxolane ring
3 Introduction of 2-piperidyl group Nucleophilic substitution with 2-piperidyl halide or reductive amination Attachment of piperidyl substituent at 4-position
4 Salt formation Treatment with HCl in ethanol or ether Crystallization of hydrochloride salt

Reaction Conditions and Optimization

  • Bases: Potassium carbonate is preferred for nucleophilic substitution due to mildness and efficiency.
  • Solvents: Amyl acetate, isopropyl acetate, or dimethylformamide (DMF) are commonly used.
  • Temperature: Elevated temperatures (75-125°C) promote substitution and ring closure.
  • Purification: Crystallization from acetone or ethanol after acidification yields high-purity hydrochloride salts.
  • Yields: Typically range from 80% to 95%, depending on reaction time and purification.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Comments
Starting materials Methyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride Analogous to piperidyl substitution
Base Potassium carbonate Mild, effective for substitution
Solvent Amyl acetate, isopropyl acetate, DMF Depends on step
Temperature 75-125°C For substitution and cyclization
Reaction time 4-20 hours Monitored by HPLC
Hydrolysis 8N HCl, reflux 4-24 hours Converts ester to acid
Salt formation Concentrated HCl, 5-10°C Crystallization of hydrochloride salt
Yield 80-95% High efficiency

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane HCl C22H26ClNO2 ~375.9 (calculated) Not reported Two benzyl groups on dioxolane
Dexoxadrol (2,2-Diphenyl variant) C20H22ClNO2 345.86 256–260 Two phenyl groups on dioxolane
Etoxadrol (2-Ethyl-2-phenyl variant) C14H22ClNO2 283.79 (calculated) Not reported Ethyl and phenyl on dioxolane
4-(Diphenylmethoxy)piperidine HCl C18H22ClNO 303.83 Not reported Diphenylmethoxy group on piperidine
4-[(2-Methyl-dioxolan-2-yl)methyl]piperidine HCl C10H20ClNO2 221.72 Not reported Methyl-dioxolane and methylene linkage
Key Observations:
  • Substituent Effects : The benzyl groups in the target compound increase molecular weight and lipophilicity compared to dexoxadrol (diphenyl) and etoxadrol (ethyl-phenyl). This may influence blood-brain barrier penetration and metabolic stability .
  • Stereochemical Considerations : Etoxadrol’s NMDA receptor affinity is configuration-dependent (2S,4S,6S), suggesting similar stereochemical sensitivity in the target compound .

Pharmacological Activity

  • Dexoxadrol and Etoxadrol : Both act as PCP-like NMDA receptor antagonists. Etoxadrol exhibits potent analgesic and dissociative effects, with its activity linked to the 2S,4S,6S configuration .
  • Target Compound : While its NMDA receptor interaction is plausible due to structural homology, specific data on binding affinity or selectivity are lacking. Benzyl substituents may alter receptor interactions compared to phenyl groups .

Q & A

Q. What are the common synthetic routes for 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride?

The synthesis of piperidine-containing compounds typically involves multi-step protocols. For example, analogous compounds like 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride are synthesized via nucleophilic substitution, followed by benzylation and hydrochloride salt formation under acidic conditions . Key steps include:

  • Nucleophilic attack : Piperidine derivatives react with halogenated intermediates (e.g., benzyl halides).
  • Protection/deprotection : Use of protecting groups (e.g., dioxolane) to stabilize reactive intermediates.
  • Salt formation : Final purification via recrystallization in HCl-containing solvents. Optimizing stoichiometry and reaction time is critical to achieving >90% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Standard characterization methods include:

  • HPLC : For purity assessment, using buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) and methanol gradients .
  • NMR spectroscopy : To confirm the dioxolane ring and benzyl substituents (e.g., 1^1H NMR peaks at δ 3.5–5.0 ppm for ether linkages) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+H]+ expected at m/z 400–450) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste, as improper disposal may violate environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Computational modeling : Tools like density functional theory (DFT) predict transition states and intermediate stability, reducing trial-and-error approaches .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., 0.1–1.0 eq. of HCl) to identify optimal parameters.
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

Example Optimization Table (Analogous Compounds):

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)25–8060+25%
HCl Concentration0.5–2.0 M1.5 M+15% Purity
Reaction Time (h)12–4824Max Conversion
Data adapted from multi-step synthesis studies .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
  • Structural analogs : Test derivatives (e.g., varying benzyl or dioxolane groups) to isolate structure-activity relationships (SAR). For example, replacing benzyl with fluorobenzyl groups may enhance receptor affinity .
  • Meta-analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify consensus trends .

Q. What strategies are effective in studying the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or ion channels).
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) in real time .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic profiles .

Methodological Notes

  • Data Reproducibility : Always include internal standards (e.g., deuterated analogs) in NMR and MS analyses to ensure accuracy .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for any cell-based or in vivo studies, as the compound is not FDA-approved .

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